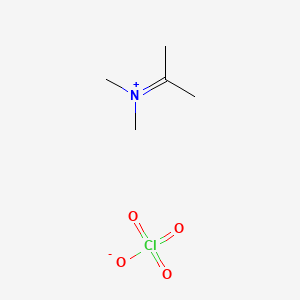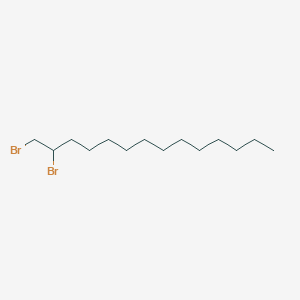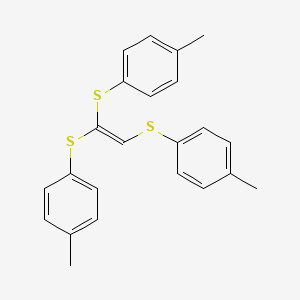
1,1',1''-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methylbenzene) is a chemical compound characterized by its unique structure, which includes three 4-methylbenzene groups connected by an ethene-1,1,2-triyltrisulfanediyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methylbenzene) typically involves the reaction of 4-methylbenzenethiol with ethene-1,1,2-triyltrisulfanediyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of 1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methylbenzene) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methylbenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methylbenzene) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methylbenzene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methoxybenzene): Similar structure but with methoxy groups instead of methyl groups.
1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-chlorobenzene): Similar structure but with chloro groups instead of methyl groups.
Uniqueness
1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methylbenzene) is unique due to its specific combination of methyl groups and the ethene-1,1,2-triyltrisulfanediyl linkage. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
5324-62-9 |
|---|---|
Molekularformel |
C23H22S3 |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
1-[1,2-bis[(4-methylphenyl)sulfanyl]ethenylsulfanyl]-4-methylbenzene |
InChI |
InChI=1S/C23H22S3/c1-17-4-10-20(11-5-17)24-16-23(25-21-12-6-18(2)7-13-21)26-22-14-8-19(3)9-15-22/h4-16H,1-3H3 |
InChI-Schlüssel |
FKXZZPCWJARETG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC=C(SC2=CC=C(C=C2)C)SC3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate](/img/structure/B14729704.png)
![N-benzyl-N-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-2-phenoxyacetamide](/img/structure/B14729707.png)
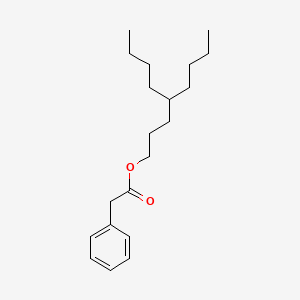

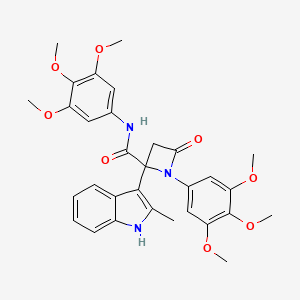

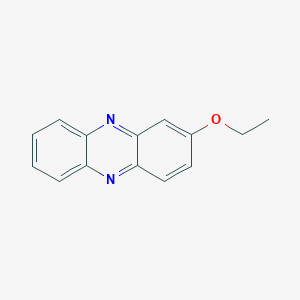
![[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14729740.png)
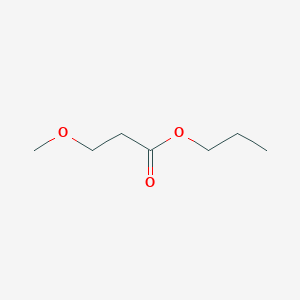

![2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol](/img/structure/B14729757.png)
